4-Bromo-5-methoxy-1,2-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxy-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c1-7-4-3(5)2-6-8-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLRZIGZPDUEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NO1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782260-97-2 | |
| Record name | 4-bromo-5-methoxy-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the 1,2 Oxazole Ring System
Classical Approaches to 1,2-Oxazole Ring Construction
The traditional methods for synthesizing the 1,2-oxazole core have been reliable for decades and remain fundamental in organic synthesis. These approaches typically involve the formation of the key N-O bond through cycloaddition or condensation reactions.
One of the most powerful and versatile methods for constructing 1,2-oxazole rings is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, forms a five-membered ring in a single, concerted step. wikipedia.org When an alkyne is used as the dipolarophile, the reaction yields a 1,2-oxazole directly. wikipedia.orgnih.gov
Nitrile oxides are typically generated in situ from aldoximes via oxidation with agents like N-bromosuccinimide (NBS) or chloramine-T, or from hydroximoyl chlorides via dehydrohalogenation with a base. bas.bg The regioselectivity of the cycloaddition is governed by both steric and electronic factors, as explained by frontier molecular orbital (FMO) theory. mdpi.com
For the synthesis of 4-bromo-5-methoxy-1,2-oxazole, this would hypothetically involve the reaction of a suitable nitrile oxide with a methoxy-substituted bromo-alkyne, or vice-versa. The choice of reactants would be crucial to control the regiochemistry to achieve the desired 4-bromo-5-methoxy substitution pattern.
Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole (B147169) Synthesis
| Nitrile Oxide Source | Dipolarophile | Conditions | Product | Ref |
|---|---|---|---|---|
| Aryl Aldoxime | Terminal Alkyne | Chloramine-T, Base | 3,5-Disubstituted Isoxazole | bas.bg |
| Hydroximoyl Chloride | Alkyne | Triethylamine | 3,4,5-Trisubstituted Isoxazole | nanobioletters.com |
A second cornerstone of classical 1,2-oxazole synthesis is the condensation reaction between hydroxylamine (B1172632) (usually as hydroxylamine hydrochloride) and a three-carbon component with two electrophilic centers, such as a 1,3-diketone, an α,β-unsaturated ketone, or a β-enamino ketoester. nanobioletters.comnih.gov This method is highly effective for producing a wide array of substituted isoxazoles. nih.gov
The reaction with a 1,3-diketone proceeds through the initial formation of a monoxime intermediate, followed by acid- or base-catalyzed cyclization and dehydration to yield the 1,2-oxazole ring. nanobioletters.com The regiochemical outcome can often be controlled by the pH of the reaction medium; acidic conditions may favor one isomer while neutral or basic conditions favor another. nih.gov
To synthesize this compound via this route, a potential precursor would be a 2-bromo-1-methoxy-1,3-dicarbonyl compound or a related β-ketoaldehyde equivalent. The reaction with hydroxylamine hydrochloride would then lead to the cyclized product.
Table 2: Synthesis of Isoxazoles via Condensation with Hydroxylamine
| Three-Carbon Component | Reagent | Conditions | Outcome | Ref |
|---|---|---|---|---|
| 1,3-Diketone | Hydroxylamine HCl | DMSO | 1,2-Isoxazole | nanobioletters.com |
| β-Enamino Ketoester | Hydroxylamine HCl | Varies | Regioisomeric 1,2-Oxazoles | nih.govresearchgate.net |
1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides
Modern Synthetic Strategies for 1,2-Oxazoles
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing heterocyclic rings, including the 1,2-oxazole system. These strategies often employ metal catalysis or non-conventional energy sources to improve yields, selectivity, and reaction conditions.
The Van Leusen oxazole (B20620) synthesis is a well-established method for forming the oxazole ring system, specifically for the synthesis of 1,3-oxazoles. nih.govmdpi.com It was first reported in 1972 and involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comnih.gov The reaction proceeds via a [3+2] cycloaddition mechanism, where TosMIC acts as a three-atom synthon. mdpi.com The process leads to the formation of 5-substituted 1,3-oxazoles. ijpsonline.com While the user's outline places this method under 1,2-oxazole synthesis, the Van Leusen reaction is fundamentally a route to 1,3-oxazoles and is not directly applicable for the synthesis of the 1,2-oxazole isomer. organic-chemistry.orgwikipedia.org
Modern organometallic chemistry has provided a diverse toolkit for synthesizing oxazole derivatives. Various transition metals, including rhodium(II), copper, nickel, and palladium, have been shown to catalyze the formation of the oxazole ring through different mechanistic pathways. tandfonline.com
Dirhodium(II)-catalyzed reactions: These catalysts are effective in promoting reactions between diazo compounds and oximes. For instance, the reaction of styryl diazoacetate with aryl oximes, catalyzed by dirhodium(II) acetate, provides an efficient one-step synthesis of multi-functionalized oxazoles. researchgate.net
Copper-catalyzed reactions: Copper catalysts are widely used in oxidative cyclization reactions. They can mediate the tandem oxidative cyclization of enamides to form 2,5-disubstituted oxazoles via vinylic C-H bond functionalization. organic-chemistry.org Copper catalysis is also employed in cycloadditions of nitrile oxides to alkynes. organic-chemistry.org
Nickel-catalyzed reactions: Nickel catalysts have been utilized in cross-coupling reactions to build complex oxazole structures. tandfonline.com
Palladium-catalyzed reactions: Palladium catalysts are instrumental in C-H activation and cross-coupling reactions, such as the Suzuki-Miyaura coupling of bromooxazoles with boronic acids, to introduce substituents onto a pre-formed oxazole ring. sci-hub.se
For this compound, a metal-catalyzed approach could involve the cyclization of a precursor already containing the bromo and methoxy (B1213986) groups, or the functionalization of a parent 1,2-oxazole ring using palladium-catalyzed cross-coupling to introduce the bromine atom.
Table 3: Overview of Metal-Catalyzed Oxazole Syntheses
| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Ref |
|---|---|---|---|---|
| Dirhodium(II) | Cyclization | Styryl diazoacetate, Aryl oximes | Multi-substituted oxazoles | researchgate.net |
| Copper(II) | Oxidative Cyclization | Enamides | 2,5-Disubstituted oxazoles | organic-chemistry.org |
| Palladium | Cross-Coupling | Bromooxazoles, Boronic acids | Aryl/Alkyl-substituted oxazoles | sci-hub.se |
The use of microwave irradiation has become a popular technique in modern organic synthesis to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govacs.org This technology has been successfully applied to various methods of oxazole and isoxazole synthesis. nih.gov
Microwave assistance can be combined with classical methods, such as the condensation of 1,3-dicarbonyls with hydroxylamine, or with modern catalytic systems. nanobioletters.com For example, a highly efficient cycloaddition of aryl aldehydes with TosMIC to form 5-substituted oxazoles has been established under microwave irradiation in the presence of potassium phosphate. nih.govacs.org Similarly, the synthesis of 1,2-benzisoxazoles from ketoximes has been achieved in minutes with excellent yields using a basic ionic liquid under microwave conditions. acgpubs.org The application of microwave heating in continuous-flow reactors has also been shown to be effective for the synthesis of 3,5-disubstituted isoxazoles, particularly for less reactive substrates. nanobioletters.com
A potential microwave-assisted synthesis of this compound could dramatically reduce the reaction time for either the 1,3-dipolar cycloaddition or the condensation pathway, making the process more efficient.
Table 4: Examples of Microwave-Assisted Oxazole Synthesis
| Synthetic Method | Starting Materials | Conditions | Outcome | Ref |
|---|---|---|---|---|
| Cycloaddition | Aryl Aldehydes, TosMIC | K₃PO₄, Isopropanol, 65°C, 8 min | 5-Substituted Oxazoles (96% yield) | nih.govacs.org |
| Cyclization | 2-Hydroxyalkyl/aryl ketoximes | [bmim]OH, 30-60 sec | 1,2-Benzisoxazoles (85-96% yields) | acgpubs.org |
Green Chemistry Approaches in Oxazole Synthesis
The principles of green chemistry, which encourage the use of sustainable and environmentally benign methods, are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles. Key areas of development include the use of biocatalysis and ionic liquids to reduce waste, energy consumption, and the use of hazardous materials. mdpi.com
Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and operates under mild conditions. While specific biocatalytic routes to this compound are not detailed in current literature, the broader application of biocatalysis in ionic liquids is a field of active research. rsc.org This combination can lead to enhanced enzyme stability and recyclability, offering a promising avenue for future green synthetic processes for oxazole derivatives. rsc.org
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that serve as non-volatile, thermally stable, and recyclable alternatives to traditional organic solvents. organic-chemistry.org Their application in oxazole synthesis has proven effective. For instance, the one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been successfully performed in ionic liquids like [bmim]Br. organic-chemistry.org This method involves reacting tosylmethyl isocyanide (TosMIC) with aliphatic halides and aldehydes. organic-chemistry.org Optimization studies show that using K₂CO₃ as a base in [bmim]Br at room temperature can produce high yields. organic-chemistry.org The ionic liquid can often be reused for multiple cycles without a significant drop in product yield, highlighting the sustainability of the approach. organic-chemistry.org Another green approach involves using deep eutectic solvents (DES) as catalysts for the one-pot, three-component reaction between urea, active methylene (B1212753) compounds, and N-Bromosuccinamide (NBS) to yield 2-aminooxazoles. ijpsonline.com
| Catalyst/Solvent System | Reactants | Product Type | Key Advantage |
| [bmim]Br / K₂CO₃ | TosMIC, Aliphatic Halides, Aldehydes | 4,5-Disubstituted Oxazoles | Recyclable solvent, high yields, room temperature conditions. organic-chemistry.org |
| Deep Eutectic Solvents (DES) | Urea, Active Methylene Compounds, NBS | 2-Aminooxazoles | Effective catalyst, mild reaction conditions, excellent yields. ijpsonline.com |
| Pyrrolidine-derived long-chain ILs | Alcohols, Thiols (e.g., benzoxazole-2-thiols) | Thioether-containing compounds | Highly effective catalyst, yielding up to 99%; applicable to various thiols. ijpsonline.com |
Continuous Flow Methodologies for Oxazole Production
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability. ucd.ie These systems are particularly well-suited for industrial production and for reactions that require precise control over parameters. nih.govacs.org
Several non-photochemical syntheses of oxazoles have been adapted to continuous flow systems. ucd.ie One example involves a two-step synthesis where a Claisen condensation is followed by a thermal cyclocondensation with hydroxylamine hydrochloride to produce an isoxazole intermediate. This intermediate is then converted to the oxazole product in a flow reactor module at a controlled flow rate and temperature. ijpsonline.com Another method utilizes a three-step process in a flow reactor to produce 2-(bromomethyl) oxazoles from vinyl azides. ijpsonline.com
An electrochemical approach in a continuous flow setup has been developed for the synthesis of isoxazolines, which are structurally related to oxazoles. nih.govacs.org This method, involving the electroselenocyclization of unsaturated oximes, achieves high yields (up to 90%) with short reaction times of just 10 minutes under mild conditions. nih.govacs.org The optimization of such a system involves adjusting the flow rate and applied electrical charge to maximize yield, as demonstrated in the table below. nih.gov
Table: Optimization of Electrochemical Isoxazoline Synthesis in Continuous Flow Based on the synthesis of product 6a in the cited study.
| Entry | Applied Charge (F) | Flow Rate (mL min⁻¹) | Yield (%) |
| 1 | 2.25 | 0.15 | 70 |
| 2 | 2.5 | 0.15 | 73 |
| 3 | 3.0 | 0.15 | 89 |
| 4 | 3.5 | 0.15 | 93 |
| 5 | 3.5 | 0.20 | 85 |
Photoinduced and Photoredox Catalyzed Reactions
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for constructing heterocyclic compounds under mild conditions. acs.orgnih.gov This strategy avoids the need for high temperatures or harsh reagents, relying on light to initiate chemical transformations.
A notable application is the one-pot synthesis of 2,4,5-trisubstituted oxazoles from readily available 2H-azirines and aldehydes. acs.orgnih.gov The reaction proceeds through a [3+2] cycloaddition followed by an oxidative aromatization sequence, catalyzed by an organic dye photocatalyst under irradiation from a simple 7W LED lamp. acs.org This method is valued for its broad substrate scope and mild reaction conditions. acs.orgnih.gov The proposed mechanism involves the single-electron oxidation of the 2H-azirine by the excited photocatalyst, leading to the formation of a 2-azaallenyl radical cation, which then reacts with the aldehyde to initiate the cyclization process. acs.org
Another photochemical approach involves the direct conversion of isoxazoles into oxazoles via a photoisomerization reaction. ucd.ieacs.org This transformation has been successfully implemented in a continuous flow photochemical process, allowing for rapid and scalable production of various di- and trisubstituted oxazoles. ucd.ieacs.org The robustness of this flow process was demonstrated by generating gram quantities of the desired oxazole product. ucd.ie
Furthermore, 2,5-disubstituted oxazoles have been synthesized from α-bromoketones and benzylamines using visible-light photocatalysis at room temperature. researchgate.net This process uses a ruthenium-based photocatalyst ([Ru(bpy)₃]Cl₂) and demonstrates the utility of photochemistry in creating valuable oxazole compounds from simple precursors. researchgate.net
| Method | Reactants | Catalyst/Conditions | Product Type |
| [3+2] Cycloaddition/Oxidative Aromatization | 2H-Azirines, Aldehydes | Visible Light, Organic Dye Photocatalyst | 2,4,5-Trisubstituted Oxazoles acs.orgnih.gov |
| Photoisomerization | Substituted Isoxazoles | UV light, Continuous Flow Reactor | Di- and Trisubstituted Oxazoles ucd.ieacs.org |
| Photocatalytic Synthesis | α-Bromoketones, Benzylamines | Visible Light, [Ru(bpy)₃]Cl₂ | 2,5-Disubstituted Oxazoles researchgate.net |
Mechanistic Investigations of 1,2 Oxazole Transformations
Reaction Pathway Elucidation for 1,2-Oxazole Ring Formation
The formation of the 1,2-oxazole ring can be achieved through various synthetic routes, with two primary pathways being the most prominent: 1,3-dipolar cycloaddition and hydroxylamine-mediated cyclizations. nih.gov
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings like 1,2-oxazoles. wikipedia.org This reaction involves the concertedly proceeding reaction between a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, typically an alkene or alkyne. wikipedia.orgfrontiersin.org The mechanism was extensively studied by Rolf Huisgen, and it is often referred to as the Huisgen cycloaddition. wikipedia.org
The reaction is considered a pericyclic process, meaning it proceeds through a cyclic transition state without the formation of intermediates. wikipedia.org However, a stepwise mechanism involving a diradical intermediate has also been proposed. wikipedia.org The regioselectivity and stereospecificity of the cycloaddition are key aspects of its synthetic utility. wikipedia.orgresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the molecular mechanism, reactivity, and selectivity of these reactions, confirming that they are often characterized by complete regioselectivity and high stereoselectivity. researchgate.net Computational studies have also been used to analyze the charge transfer between the reacting partners to understand the stereochemical outcomes. scispace.com
| Factor | Influence on 1,3-Dipolar Cycloaddition | Supporting Evidence |
| Mechanism | Primarily concerted (pericyclic), though a stepwise diradical mechanism has been proposed. | Huisgen's investigations, DFT calculations. wikipedia.orgresearchgate.net |
| Reactants | 1,3-dipole (e.g., nitrile oxide) and a dipolarophile (e.g., alkene, alkyne). wikipedia.org | Widespread synthetic applications. wikipedia.org |
| Selectivity | Generally high regioselectivity and stereoselectivity. researchgate.net | Experimental observations and theoretical predictions. researchgate.net |
| Solvent Effects | Can influence reaction rates and yields. frontiersin.org | Comparative studies in different solvents. frontiersin.org |
Another fundamental route to 1,2-oxazoles involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine (B1172632). nih.gov A plausible mechanism for the formation of 1,2-oxazoles from β-enamino ketoesters and hydroxylamine involves two potential pathways. nih.govresearchgate.net
In the first pathway, the enaminone reacts with hydroxylamine to form an initial intermediate, which then eliminates a molecule of dimethylamine (B145610). This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,2-oxazole product. nih.govresearchgate.net The second, alternative pathway involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone moiety. Subsequent dehydration provides an oxime, which can then cyclize to form an isomeric 1,2-oxazole. nih.govresearchgate.net However, experimental evidence often shows the preferential formation of one regioisomer. nih.govresearchgate.net
For instance, the reaction of a specific β-enamino ketoester has been shown to yield only one of the two possible isomeric products, as confirmed by LC-MS analysis and flash column chromatography. researchgate.net
| Step | Description of Primary Pathway | Description of Alternative Pathway |
| 1 | Reaction of enaminone with hydroxylamine to form intermediate A. nih.govresearchgate.net | Nucleophilic attack of hydroxylamine on the enone carbonyl carbon to form intermediate D. nih.govresearchgate.net |
| 2 | Elimination of dimethylamine to form intermediate B. nih.govresearchgate.net | Dehydration of intermediate D to form oxime E. nih.govresearchgate.net |
| 3 | Intramolecular cyclization to form intermediate C. nih.govresearchgate.net | Cyclization via intermediate F to form the final product. nih.govresearchgate.net |
| 4 | Dehydration to generate the final 1,2-oxazole product. nih.govresearchgate.net | - |
Analysis of 1,3-Dipolar Cycloaddition Mechanisms
Understanding Reactivity Patterns of Substituted 1,2-Oxazoles
The reactivity of the 1,2-oxazole ring is significantly influenced by the nature and position of its substituents.
Electrophilic aromatic substitution on the 1,2-oxazole ring is generally challenging but can be facilitated by the presence of electron-donating groups. wikipedia.org For brominated 1,2-oxazoles, the substitution pattern is crucial. Theoretical calculations have shown that the N-O dipole in 1,2-oxazole N-oxides can distort the ring's electronic structure, affecting its aromaticity and reactivity towards electrophiles. researchgate.net
The mechanism of electrophilic bromination of aromatic compounds typically involves a two-step process. libretexts.orgmsu.edu First, the electrophile (e.g., Br+) attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orglibretexts.org In the second step, a proton is removed from the carbon bearing the electrophile, restoring the aromaticity of the ring. libretexts.orgopenstax.org For less reactive aromatic systems like oxazoles, a catalyst such as FeBr₃ is often required to polarize the bromine molecule and generate a more potent electrophile. openstax.orgmdpi.com The substitution on a dimethoxy oxazole (B20620) compound with N-bromosuccinimide (NBS) has been shown to yield a mixture of mono-, di-, and tri-bromooxazoles. mdpi.com
| Step | Mechanism of Electrophilic Bromination |
| 1 | Polarization of Br₂ by a Lewis acid catalyst (e.g., FeBr₃) to generate a strong electrophile (Br⁺). openstax.org |
| 2 | Attack of the π-electrons of the oxazole ring on the electrophile to form a resonance-stabilized carbocation (arenium ion). libretexts.orglibretexts.org |
| 3 | Removal of a proton (H⁺) from the carbocation by a base (e.g., FeBr₄⁻) to restore aromaticity and yield the brominated oxazole. libretexts.orgopenstax.org |
Nucleophilic attacks on the 1,2-oxazole ring are relatively rare and often lead to ring cleavage rather than substitution. tandfonline.compharmaguideline.com However, the presence of specific functional groups can facilitate nucleophilic addition. For example, a primary amine group on a 1,2-oxazole derivative can undergo nucleophilic addition with an aromatic aldehyde, catalyzed by indium (III) trifluoromethanesulfonate, to form imine derivatives. mdpi.com In some cases, the amine group at position 5 of the isoxazole (B147169) ring is not reactive under these conditions. mdpi.com
Dirhodium(II) complexes are effective catalysts for various transformations involving 1,2-oxazole derivatives. acs.org One notable reaction is the synthesis of oxazoles from styryl diazoacetate and oximes. nih.gov The proposed mechanism involves the dirhodium(II)-catalyzed extrusion of dinitrogen from the diazoacetate to form a metal carbene intermediate. nih.govmdpi.com This carbene then reacts with the oxime to generate an azomethine ylide. nih.gov A rapid equilibration to an enol anion followed by an oxo-Mannich addition leads to a ring-closed intermediate, which upon dehydration, yields the final oxazole product. nih.gov These catalytic cycles often involve transient reactive intermediates that are generated in situ.
| Catalyst | Reactants | Key Intermediate | Product |
| Dirhodium(II) acetate | Styryl diazoacetate, Aryl oximes | Rhodium-stabilized carbene, Azomethine ylide | 4-Styryl-5-methoxyoxazoles nih.gov |
Nucleophilic Addition Reactions of 1,2-Oxazole Derivatives
Photochemical Rearrangements and Cyclization Mechanisms
The photochemistry of 1,2-oxazoles (isoxazoles) is a rich field characterized by fascinating molecular rearrangements and the formation of various isomeric structures. The primary photochemical process for many isoxazoles involves a transposition of ring atoms to form the corresponding 1,3-oxazole. This transformation is a highly atom-efficient process that typically requires UV light irradiation (200–330 nm). nih.gov
The generally accepted mechanism for this photoisomerization begins with the homolytic cleavage of the weak N–O bond upon photoexcitation. nih.gov This bond scission leads to the formation of a key intermediate, a vinyl nitrene which rapidly rearranges to a 2H-azirine, specifically an acyl-substituted azirine. nih.gov Subsequent rearrangement of this azirine intermediate leads to the final oxazole product. Studies using deuterium (B1214612) and methyl labeling on phenyl-substituted isoxazoles have confirmed that this phototransposition occurs through a specific pathway involving the interchange of the N-2 and C-3 positions of the ring. researchgate.net
However, the photoisomerization to oxazoles is not the only pathway available. Depending on the substitution pattern and the reaction conditions, other products can be formed. For instance, the irradiation of certain phenyl-substituted isoxazoles can also lead to photo-ring cleavage, yielding products like benzoylacetonitrile. researchgate.net In some cases, particularly with trisubstituted isoxazoles, highly reactive ketenimine intermediates can be generated and isolated using continuous flow photochemical processes. nih.gov These ketenimines are valuable synthetic intermediates that can be trapped or converted into other heterocyclic systems, such as pyrazoles. nih.gov
Intramolecular photochemical cyclizations are also significant transformations, although more commonly documented for the isomeric 1,3-oxazoles. For example, 4- or 5-(arylethenyl)oxazoles undergo photocyclization to produce fused polycyclic systems like naphthoxazoles. researchgate.netresearchgate.net The mechanism involves an excited-state intramolecular cycloaddition, forming a dihydronaphthoxazole intermediate, which is then oxidized to the aromatic product, often using iodine as a catalyst. researchgate.net While less documented for 1,2-oxazoles, similar intramolecular cyclization pathways could be envisioned for appropriately substituted derivatives.
For 4-bromo-5-methoxy-1,2-oxazole, photochemical excitation would be expected to initiate N-O bond cleavage. The subsequent reaction course would be heavily influenced by the electronic properties of the bromo and methoxy (B1213986) substituents on the stability of the resulting intermediates.
| Transformation Type | Starting Isoxazole System | Key Intermediate(s) | Product(s) | Reference |
|---|---|---|---|---|
| Photoisomerization | Trisubstituted Isoxazoles | Acyl Azirine | Oxazoles | nih.gov |
| Phototransposition | 4/5-Phenylisoxazole | Not specified (involves N2/C3 interchange) | 4/5-Phenyloxazole | researchgate.net |
| Photo-ring Cleavage | 5-Phenylisoxazole | Not specified | Benzoylacetonitrile | researchgate.net |
| Ketenimine Formation | Trisubstituted Isoxazoles | Ketenimine | Ketenimines (isolable), Pyrazoles | nih.gov |
Structure-Reactivity Relationships in 1,2-Oxazole Systems
The reactivity of the 1,2-oxazole ring, both in ground and excited states, is profoundly influenced by the nature and position of its substituents. Theoretical and experimental studies have provided significant insights into these structure-reactivity relationships.
DFT calculations on arene-fused 1,2-oxazole N-oxides show that the N–O dipole moment distorts the ring's σ and π framework, increasing its susceptibility to ring-opening reactions. researchgate.net This distortion can reduce the aromatic character of the fused system. Substituents play a critical role in modulating these effects; their placement can either enhance or diminish the geometric distortion and thereby alter the stability and reactivity of the entire structure. researchgate.net For instance, substitution at the C-5 and C-6 positions in benzoxazole (B165842) N-oxides, which allows for extended interaction with the N-O dipole through the π system, contributes most significantly to the distortion of the 1,2-oxazole geometry. researchgate.net
In the context of this compound, the substituents are directly on the heterocyclic ring. The methoxy group at C-5 is a strong π-donor (+M effect) and σ-acceptor (-I effect), which would increase electron density within the ring, potentially affecting the stability of the N-O bond and any charged or radical intermediates formed during photochemical reactions. The bromine atom at C-4 is an electron-withdrawing group via induction (-I effect) but a weak π-donor (+M effect). The interplay of these electronic effects would dictate the reactivity profile. The electron-donating methoxy group at C-5 could stabilize a positive charge buildup on the adjacent C-5 carbon during certain transformations, while the electronegative bromine at C-4 would influence the electron distribution across the C4-C5 bond.
Experimental studies on related systems, such as furyl aryloxazoles used as fluorescent probes, have quantified substituent effects on reaction rates. plos.org In the reaction of these probes with singlet oxygen, the activity depends on the electron-donating or electron-accepting properties of substituents on the furan (B31954) ring. plos.org Analysis through Linear Free Energy Relationships (LFER), using parameters like the modified Swain and Lupton parameter F, demonstrates a clear correlation between the electronic nature of the substituent and the reactivity. For example, electron-donating groups like methyl and methoxy increase the rate constant of the reaction with singlet oxygen, while electron-withdrawing groups like bromo decrease it. plos.org This suggests the reaction proceeds through an intermediate with some positive charge character that is stabilized by electron-donating groups.
These principles can be extrapolated to the photochemical rearrangements of this compound. The electron-donating 5-methoxy group would likely influence the stability of the acyl azirine or other intermediates, thereby affecting the quantum yield and product distribution of the photoreaction.
| Substituent at C-5 of Furan Ring | Electronic Effect | Rate Constant (kr) with 1O2 (107 M-1s-1) | Relative Reactivity | Reference |
|---|---|---|---|---|
| -H | Neutral | 3.2 | Baseline | plos.org |
| -CH3 | Electron-donating | 5.8 | Higher | plos.org |
| -OCH3 | Strongly electron-donating | 15.0 | Highest | plos.org |
| -Br | Electron-withdrawing | 1.1 | Lower | plos.org |
| -Ph | Electron-withdrawing (inductive) / Conjugating | 2.1 | Lower | plos.org |
Spectroscopic Characterization Techniques in 1,2 Oxazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Techniques such as ¹H NMR, ¹³C NMR, and DEPT-135 provide detailed information about the chemical environment, connectivity, and number of protons attached to each carbon atom.
¹H NMR, ¹³C NMR, and DEPT-135 NMR
In the study of 1,2-oxazole derivatives, NMR spectroscopy is fundamental for structural confirmation. For instance, the ¹H NMR spectrum of a related compound, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, showed a characteristic singlet at δ 8.46 ppm for the 1,2-oxazole methine proton. nih.gov The ¹³C NMR spectrum of the same compound displayed signals for the 1,2-oxazole ring carbons at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. nih.gov In another example, the analysis of oxazole (B20620) and its derivatives revealed that the C(2) carbon, positioned between two electronegative heteroatoms, consistently resonates at the lowest field, around 150 ppm when unsubstituted. cdnsciencepub.com
For more complex structures, two-dimensional NMR techniques are often necessary for unambiguous assignment. mdpi.com The analysis of various substituted oxazoles has shown that substituent effects can cause shifts in the resonance of ring carbons, a useful feature for structural assignment. cdnsciencepub.com For example, substitution with an aryl group can cause a downfield shift of 10-15 ppm for the adjacent carbon and an upfield shift of about 5 ppm for the other unsubstituted carbon. cdnsciencepub.com DEPT-135 experiments are particularly useful for distinguishing between CH, CH₂, and CH₃ groups, as demonstrated in the analysis of various organic compounds. researchgate.net
Table 1: Representative NMR Data for Substituted 1,2-Oxazoles
| Compound | Technique | Key Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | ¹H NMR | 8.46 (s, 1H, oxazole H-3) | nih.gov |
| Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | ¹³C NMR | 108.3 (C-4), 150.2 (C-3), 179.5 (C-5) | nih.gov |
| Parent Oxazole | ¹³C NMR | ~150 (C-2), ~126 (C-4), ~138 (C-5) | cdnsciencepub.com |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
In the characterization of oxazole derivatives, IR spectroscopy provides key data. For example, in the synthesis of novel oxazole derivatives, the FT-IR spectra confirmed the presence of characteristic functional groups. researchgate.netjddtonline.info For a series of synthesized 1,2-oxazole derivatives, characteristic bands were observed that confirmed their structures. researchgate.net In another study, the FT-IR spectrum of a 2-amino-4-(benzofuran-2-yl) oxazole derivative showed a characteristic band at 3315.90 cm⁻¹ for the –NH₂ group. ijrpc.com The C=N and N-O stretching vibrations are also key indicators for the oxazole ring, although their exact positions can vary depending on the substitution pattern. For related heterocyclic compounds, characteristic IR absorption bands are routinely reported to confirm structural features. mdpi.comresearchgate.net
Table 2: Illustrative IR Absorption Bands for Oxazole Derivatives
| Compound Type | Functional Group | Typical Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| 2-Amino-oxazole derivative | –NH₂ stretch | 3315.90 | ijrpc.com |
| 5-Amino-1,2-oxazole-4-carbohydrazide derivative | C=O stretch | 1605 - 1635 | mdpi.com |
| 5-Amino-1,2-oxazole-4-carbohydrazide derivative | NH₂ stretch | 3441 - 3447 | mdpi.com |
| 2-Acetyl benzofuran (B130515) (precursor) | C=O stretch | 1664 | ijrpc.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.
For 4-bromo-5-methoxy-1,2-oxazole, the predicted monoisotopic mass is 176.94254 Da. uni.lu HRMS techniques like ESI-TOF (Electrospray Ionization - Time of Flight) are used to confirm the molecular weight and elemental composition of newly synthesized compounds. acs.orgnih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For halogenated compounds, the isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) is a distinctive feature in the mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) is another common technique used for the analysis of volatile compounds like many oxazole derivatives. researchgate.netthieme-connect.comnih.gov It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the analysis of halogenated flame retardants, which include brominated compounds, GC-HRMS has proven to be a robust method. researchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z | Reference |
|---|---|---|
| [M+H]⁺ | 177.94982 | uni.lu |
| [M+Na]⁺ | 199.93176 | uni.lu |
| [M-H]⁻ | 175.93526 | uni.lu |
X-ray Diffraction Analysis for Solid-State Structure Determination
The analysis of a series of 4,5-phenyl-oxazoles showed that weak intermolecular interactions, including those involving bromine atoms, play a role in the crystal packing. semanticscholar.orgmdpi.com In the crystal structure of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}, molecules are linked by C—H···O hydrogen bonds to form a three-dimensional network. nih.gov These studies highlight the importance of intermolecular forces in the solid-state structures of oxazole derivatives.
Table 4: Crystallographic Data for Representative 1,2-Oxazole Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Monoclinic | P2₁/n | Two independent molecules in the asymmetric unit. | researchgate.net |
| 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol | Monoclinic | P2₁/c | Isoxazole (B147169) ring in a shallow envelope conformation. | iucr.org |
| 6-Ethoxy-3-phenyl-5a,9a-dihydro-3H-chromen[4,3-c] koreascience.krcdnsciencepub.comoxazole-3a(4H)-carbonitrile | Monoclinic | C2/c | Isoxazole ring adopts an envelope conformation. | koreascience.kr |
| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | Orthorhombic | Pna2₁ | The isoxazole ring is nearly planar with the attached phenyl rings. | iucr.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure and conjugation within a molecule.
The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λ_max). For aromatic and heterocyclic compounds like 1,2-oxazoles, the absorption bands are typically due to π → π* and n → π* electronic transitions. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and interpret the electronic transitions observed in the UV-Vis spectrum. researchgate.net The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the oxazole ring. For example, extending conjugation or the presence of auxochromic groups can lead to a bathochromic (red) shift in the λ_max. While specific UV-Vis data for this compound is not detailed in the provided context, the general principles of UV-Vis spectroscopy are routinely applied in the characterization of such heterocyclic systems. researchgate.netresearchgate.net
Computational Chemistry Approaches to 1,2 Oxazole Systems
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its balance of accuracy and computational cost. researchgate.netresearchgate.net Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are frequently employed to analyze the geometric and electronic structures of oxazole (B20620) derivatives. irjweb.comejournal.by These calculations provide a foundational understanding of the molecule's intrinsic properties.
The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. DFT calculations are used to determine key structural parameters, including bond lengths and angles. researchgate.net For 1,2-oxazole systems, these calculations typically reveal a planar ring structure. semanticscholar.org The introduction of substituents, such as the bromo and methoxy (B1213986) groups in 4-Bromo-5-methoxy-1,2-oxazole, can influence the geometry of the oxazole ring, affecting its planarity and bond uniformity. researchgate.net Studies on related substituted oxazoles have successfully correlated calculated geometries with experimental data obtained from X-ray diffraction. ejournal.byresearchgate.net
Table 1: Representative DFT-Calculated Geometric Parameters for Substituted Oxazole Rings
| Parameter | Bond | Typical Calculated Value (Å) | Bond Angle | Typical Calculated Value (°) |
| Bond Length | O1-C2 | 1.357 | O1-C2-N3 | ~114 |
| Bond Length | C2-N3 | 1.291 | C2-N3-C4 | ~107 |
| Bond Length | N3-C4 | 1.41 (approx.) | N3-C4-C5 | ~110 |
| Bond Length | C4-C5 | 1.35 (approx.) | C4-C5-O1 | ~103 |
| Bond Length | C5-O1 | 1.37 (approx.) | C5-O1-C2 | ~106 |
Note: The values are representative examples from DFT calculations on oxazole and its derivatives and may vary for this compound. Source: irjweb.comresearchgate.net
DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. psu.edu By calculating the harmonic vibrational frequencies, specific spectral bands can be assigned to the corresponding molecular motions, such as bond stretching and bending. ias.ac.inesisresearch.org This theoretical analysis is crucial for interpreting experimental spectra. For benzoxazole (B165842) derivatives, which share the oxazole core, C=N stretching modes have been reported in the range of 1626–1671 cm⁻¹, while C-N stretching is observed around 1330–1340 cm⁻¹. esisresearch.org These computational assignments are aided by visualization tools that animate the vibrational modes. esisresearch.org
Table 2: Selected Calculated Vibrational Frequencies and Assignments for Oxazole-Related Structures
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |
| ν(C=N) | Carbon-Nitrogen double bond stretch | 1517 - 1671 |
| ν(C-N) | Carbon-Nitrogen single bond stretch | 1318 - 1340 |
| ν(Ring) | Ring stretching vibrations | 920 - 1541 |
| δ(CH) | Carbon-Hydrogen bond bending | ~1078 |
Note: These are characteristic ranges derived from studies on various oxazole and benzoxazole compounds. Source: ias.ac.inesisresearch.orgesisresearch.org
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. cdu.edu.au A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. irjweb.com Conversely, a large gap indicates high stability. nih.gov
The distribution of electron density in the HOMO and LUMO reveals likely sites for reaction. The HOMO, being the electron-donating orbital, indicates regions susceptible to electrophilic attack, while the LUMO, an electron-accepting orbital, points to sites prone to nucleophilic attack. nih.govmdpi.com In many heterocyclic systems, the HOMO is often distributed across the entire molecule, while the LUMO may be more localized, and the transition between them can lead to significant charge transfer within the molecule. irjweb.commdpi.com
Table 3: Representative FMO Properties for Oxazole Derivatives from DFT Calculations
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |
| Oxazole (core) | - | - | 6.957 | High Stability |
| Substituted Oxazole 1 | -5.65 | -0.81 | 4.84 | High Reactivity |
| Substituted Oxazole 2 | -6.1 | -4.2 | 1.90 | Potential for π-π stacking |
Note: Values are examples from different studies on oxazole derivatives and are not specific to this compound. Source: irjweb.comcdu.edu.au
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.defaccts.de This method provides quantitative insight into electron delocalization through hyperconjugative interactions. These interactions are evaluated by second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net
A higher E(2) value indicates a stronger interaction and greater electron delocalization. researchgate.net NBO analysis can elucidate the polarization of bonds and the contribution of each atom to a bond. uni-muenchen.de For five-membered heteroaromatic rings like oxazoles, the electronegativity of the oxygen atom can limit the interaction of its lone pair with the π system, influencing the degree of delocalization and aromaticity compared to nitrogen-containing azoles. researchgate.netacs.org
Table 4: Example of NBO Analysis for Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP(1) N | π(C-C) | High | Lone Pair -> Antibonding (π) |
| σ(C-H) | σ(C-N) | Moderate | Sigma -> Antibonding (σ) |
| π(C=C) | π*(C=N) | High | Pi -> Antibonding (π) |
Note: This table provides a conceptual illustration of typical interactions identified through NBO analysis in heterocyclic systems. LP denotes a lone pair. Source: researchgate.netacs.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Charge Transfer
Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua The MEP map is color-coded: regions of negative potential (electron-rich), typically colored red or yellow, are attractive to electrophiles, while regions of positive potential (electron-poor), colored blue, are prone to nucleophilic attack. uni-muenchen.de
For isoxazole (B147169) derivatives, MEP analysis often shows a region of negative electrostatic potential around the nitrogen atom of the ring, identifying it as a likely site for electrophilic attack or hydrogen bonding. researchgate.net The distribution of potential is influenced by substituents; electron-withdrawing groups like bromine and electron-donating groups like methoxy will alter the MEP map of the 1,2-oxazole ring and surrounding atoms, thereby modulating the molecule's reactivity.
Reaction Mechanism Modeling using Computational Methods
Computational methods, especially DFT, are widely used to model the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify and characterize stationary points, including reactants, products, intermediates, and, most importantly, transition states. rsc.org The calculation of activation energies (the energy barrier of a transition state) and reaction energies provides a quantitative understanding of the reaction's kinetics and thermodynamics. researchgate.net
This modeling can explain the feasibility of a proposed reaction pathway and predict regioselectivity or chemoselectivity. For instance, in cycloaddition reactions involving isoxazoles, DFT calculations can determine why one regioisomer is formed preferentially by comparing the activation barriers of the different possible pathways. acs.org Similarly, studies on the oxidation of oxazoles have used computational modeling to elucidate the multi-step reaction mechanisms, showing that OH-addition is kinetically more favorable than H-abstraction. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of heterocyclic compounds, including 1,2-oxazole systems. researchgate.netsapub.org These computational methods allow for the accurate determination of molecular structures and electronic properties, which are fundamental to understanding their spectroscopic signatures. tandfonline.com For a molecule like this compound, this predictive capability is crucial for structural elucidation and for correlating its structure with its chemical behavior.
The process typically begins with the optimization of the molecule's ground-state geometry. sapub.org Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) in conjunction with a comprehensive basis set like 6-311++G(d,p) are commonly used to find the lowest energy conformation of the molecule. researchgate.netasianpubs.org Once the optimized geometry is obtained, a range of spectroscopic parameters can be calculated with high accuracy.
Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. By calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, theoretical chemical shifts can be derived. nih.govrsc.org These calculated values are often linearly scaled against experimental data from known compounds to correct for systematic errors, resulting in predictions that can be accurate enough to distinguish between isomers or assign ambiguous peaks in an experimental spectrum. researchgate.netmdpi.comnih.gov
Vibrational (IR and Raman) Spectra: The simulation of infrared (IR) and Raman spectra is achieved by calculating the harmonic vibrational frequencies of the optimized structure. nih.govscifiniti.com These calculations yield the expected positions and intensities of vibrational bands, which correspond to specific bond stretches, bends, and torsions within the molecule. sapub.org Analysis of the potential energy distribution (PED) can then be used to assign each calculated frequency to a specific molecular motion. nih.gov For more precise results, anharmonic corrections can also be applied.
Electronic (UV-Vis) Spectra: The electronic absorption properties, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). beilstein-journals.orgd-nb.infomdpi.com These calculations provide the vertical excitation energies and oscillator strengths for the lowest electronic transitions, which correspond to the λmax values in an absorption spectrum. academie-sciences.fracs.org This analysis is closely related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as the HOMO→LUMO transition is often the primary contributor to the lowest energy absorption band. tandfonline.com
The table below summarizes the common computational approaches used to predict the spectroscopic parameters for a substituted oxazole like this compound.
Table 1: Computational Methods for Predicting Spectroscopic Parameters
| Spectroscopic Parameter | Computational Method | Typical Level of Theory | Information Obtained |
|---|---|---|---|
| ¹H and ¹³C NMR Chemical Shifts | DFT with Gauge-Independent Atomic Orbital (GIAO) | B3LYP/6-311++G(d,p) | Isotropic shielding tensors, predicted chemical shifts. nih.govmdpi.com |
| Infrared (IR) Frequencies | DFT Harmonic Frequency Calculation | B3LYP/6-311++G(d,p) | Vibrational modes, band positions, and intensities. researchgate.netscifiniti.com |
| Raman Frequencies | DFT Harmonic Frequency Calculation | B3LYP/6-311++G(d,p) | Vibrational modes, band positions, and relative intensities. nih.gov |
Assessment of Degradation Pathways (e.g., Autoxidation Mechanisms via Bond Dissociation Energies)
Computational chemistry provides powerful tools for assessing the chemical stability of organic molecules and predicting their likely degradation pathways. acs.org For a compound such as this compound, a primary non-hydrolytic degradation pathway to consider is autoxidation, a spontaneous oxidation process that occurs in the presence of oxygen. researchgate.netrsc.org The mechanism of autoxidation can be effectively investigated by calculating the Bond Dissociation Energies (BDE) of its most labile bonds. acs.orgnih.gov
Autoxidation is a radical chain reaction involving three main stages: initiation, propagation, and termination. The initiation step, which involves the formation of the first radical, is often the rate-determining step and typically occurs at the weakest bond in the molecule. Quantum chemical calculations, particularly using DFT, can compute the BDE for various bonds in the structure. The bond with the lowest BDE is the most susceptible to homolytic cleavage, thus identifying the most probable site for initiating degradation. acs.orgnrel.govresearchgate.net
For this compound, several potential initiation sites exist:
The C3-H bond: The hydrogen atom on the oxazole ring.
The C-H bonds of the methoxy group: The hydrogens on the methyl group attached to the oxygen.
The C4-Br bond: The carbon-bromine bond on the oxazole ring.
The propagation phase of autoxidation begins when the initial carbon-centered radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). ku.dkpnas.org This peroxyl radical can then abstract a hydrogen atom from another molecule of the parent compound, propagating the chain reaction and forming a hydroperoxide (ROOH) and a new carbon-centered radical. Computational models can simulate these subsequent steps to map out the entire degradation pathway and identify the likely structures of the resulting degradation products. researchgate.netrsc.org
By calculating and comparing the BDEs for the susceptible bonds in this compound, a predictive assessment of its oxidative stability can be made. nih.govnih.gov A lower BDE for a C-H bond, for instance, would suggest that the molecule is prone to degradation initiated by hydrogen atom abstraction. acs.org Conversely, a relatively low C-Br bond BDE would indicate that cleavage of the bromine atom could be a competing or dominant initiation pathway. acs.orgnih.gov This information is critical for understanding the intrinsic stability of the molecule and for predicting its shelf-life and potential degradation products under atmospheric conditions.
Table 2: Potential Autoxidation Initiation Sites and Computational Assessment Method
| Potential Initiation Site (Bond) | Molecular Location | Assessment Parameter | Significance |
|---|---|---|---|
| C3–H | Oxazole Ring | Bond Dissociation Energy (BDE) | Lability of the ring hydrogen to abstraction. |
| OCH₂–H | Methoxy Group | Bond Dissociation Energy (BDE) | Lability of the methyl hydrogens to abstraction. |
Compound Names Mentioned in this Article
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Oxygen |
Applications of 1,2 Oxazole Derivatives in Chemical Synthesis
1,2-Oxazoles as Versatile Building Blocks in Organic Synthesis
1,2-Oxazole derivatives are highly valued as versatile building blocks in the field of organic synthesis. ijpsonline.com Their structural and chemical diversity allows them to serve as foundational scaffolds for constructing a wide array of more complex molecules. researchgate.netnih.gov The synthesis of the 1,2-oxazole ring itself can be achieved through several primary pathways, including the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of a three-carbon component like a 1,3-diketone with hydroxylamine (B1172632) hydrochloride. nih.gov These methods provide access to a broad range of substituted 1,2-oxazoles, which can be further elaborated into diverse chemical structures.
DNA-encoded chemical libraries (DECLs) have emerged as a powerful technology for the discovery of small molecule ligands for biological targets. nih.gov These libraries consist of vast collections of small molecules, each covalently attached to a unique DNA tag that encodes its chemical structure. nih.gov 1,2-Oxazole derivatives are valuable as building blocks for generating these libraries due to their chemical stability and the diverse functionalities they can carry. nih.govbeilstein-journals.org
Researchers have developed methods to synthesize novel heterocyclic amino acid-like building blocks, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are suitable for incorporation into DECLs. nih.govbeilstein-journals.org For instance, a library of non-peptidic macrocycles was constructed using a solid-phase, split-and-pool synthesis approach where the resin was modified with a linker containing 2-(chloromethyl)oxazole-4-carboxylic acid. chemrxiv.orgresearchgate.net This demonstrates the practical application of oxazole (B20620) derivatives in creating large and structurally diverse chemical libraries for drug discovery. chemrxiv.orgresearchgate.net
The 1,2-oxazole motif is present in a number of structurally complex and biologically active natural products, particularly those isolated from marine sources. nih.govrsc.org Consequently, the development of synthetic strategies to construct these molecules often relies on the use of 1,2-oxazole derivatives as key intermediates. researchgate.net
Notable examples include the bengazoles and siphonazoles, which are marine-derived natural products featuring rare bis-oxazole structures. nih.govrsc.org The total synthesis of these compounds presents significant synthetic challenges, and successful routes have been developed that hinge on the strategic construction and coupling of 1,2-oxazole-containing fragments. nih.govrsc.org For example, the total synthesis of siphonazole, a bis-oxazole with a unique C2-link between the rings, was achieved using rhodium carbene chemistry to form both oxazole rings. rsc.org These syntheses not only provide access to the natural products for further biological study but also drive the development of new synthetic methodologies for heterocycle formation. nih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.govescholarship.org 1,2-Oxazole-containing amino acids are considered valuable building blocks for creating peptidomimetic scaffolds. acs.org Incorporating the rigid 1,2-oxazole ring into a peptide backbone can confer conformational stability and influence peptide-protein or peptide-nucleic acid interactions. nih.gov
Synthetic chemists have developed versatile methods for preparing densely functionalized, orthogonally protected 1,2-oxazole-containing amino acids. acs.orgacs.org These building blocks have been successfully employed in the solid-phase synthesis of macrocyclic peptides. escholarship.orgacs.org For example, macrocycles containing Lys and Glu residues have been prepared, presenting orthogonally protected scaffolds that can be used for developing multimeric ligands or systems that mimic protein structural motifs. acs.org
| Building Block Type | Application | Reference |
| Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | Precursors for DNA-Encoded Chemical Libraries | nih.govbeilstein-journals.org |
| 2-(Chloromethyl)oxazole-4-carboxylic acid | Linker for solid-phase synthesis of DECLs | chemrxiv.orgresearchgate.net |
| Functionalized 1,2-oxazole amino acids | Scaffolds for macrocyclic peptide synthesis | acs.orgacs.org |
Intermediates in the Synthesis of Complex Natural Products
Functionalization of 1,2-Oxazole Derivatives via Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they have been extensively applied to the functionalization of 1,2-oxazole derivatives. These reactions allow for the introduction of a wide variety of substituents onto the 1,2-oxazole core, enabling the synthesis of diverse compound libraries. mdpi.com
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate, is a particularly effective method for this purpose. nih.gov For example, biphenyl (B1667301) oxazole derivatives have been synthesized in high yields by the Suzuki-Miyaura coupling of bromophenyloxazole with various boronic acids. nih.gov A one-pot method has also been developed that combines the synthesis of a 5-(triazinyloxy)oxazole intermediate with a subsequent nickel-catalyzed Suzuki-Miyaura coupling to produce 2,4,5-trisubstituted oxazoles from readily available carboxylic acids, amino acids, and boronic acids. beilstein-journals.org
Other cross-coupling reactions, such as the Sonogashira coupling (coupling of a terminal alkyne with an aryl or vinyl halide) and direct C-H arylation, have also been successfully employed to modify 1,2-oxazole scaffolds. mdpi.combeilstein-journals.org For example, the functionalization of fluorinated oxazolo[3,2-a]pyrimidin-7-ones has been achieved via both Suzuki-Miyaura and Sonogashira reactions. mdpi.com These methodologies provide efficient and modular access to a vast chemical space of 1,2-oxazole derivatives.
| Coupling Reaction | Reactants | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Bromophenyloxazole + Boronic Acid | Pd catalyst | Biphenyl oxazoles nih.gov |
| Suzuki-Miyaura | 5-(Triazinyloxy)oxazole + Boronic Acid | Ni catalyst | 2,4,5-Trisubstituted oxazoles beilstein-journals.org |
| Sonogashira | Bromo-oxazolopyrimidinone + Alkyne | PdCl₂(PPh₃)₂ | Alkynyl-oxazolopyrimidinones mdpi.com |
| Oxidative Cross-Coupling | 3-(Benzylamino)-2H-chromen-2-one derivatives | CuCl₂ / TBHP | Fused oxazole-coumarins rsc.orgrsc.org |
Exploration of New Chemical Transformations Utilizing 1,2-Oxazole Reactivity
The inherent reactivity of the 1,2-oxazole ring provides opportunities for a variety of chemical transformations beyond cross-coupling, leading to the synthesis of novel heterocyclic systems. clockss.orgtandfonline.com The ring can participate in reactions such as electrophilic and nucleophilic substitutions, cycloadditions, and ring-opening/recycling pathways. clockss.orgtandfonline.com
The 1,2-oxazole ring can act as an azadiene in inverse electron demand Diels-Alder reactions, reacting with dienophiles like alkenes and alkynes to form pyridines and furans, respectively. clockss.org This transformation is particularly useful in the synthesis of natural products containing these ring systems. clockss.org
Furthermore, the 1,2-oxazole ring can undergo lithiation, typically at the C-5 position, to generate organometallic intermediates that can react with various electrophiles. clockss.org Other transformations include the reaction of 5-imino-1,2-oxazoles with reagents like phenyl isocyanate or their hydrolysis to afford 1,2-oxazol-5-ones, demonstrating their utility as precursors for other functionalized heterocycles. clockss.org The exploration of such reactions continues to expand the synthetic utility of the 1,2-oxazole core. aip.org
Potential in Materials Science (e.g., OLED applications)
Beyond their applications in life sciences, 1,2-oxazole derivatives are emerging as promising materials for applications in materials science, particularly in the field of organic electronics. rsc.orgijpsonline.com Their electronic properties, combined with good thermal stability, make them attractive candidates for use in Organic Light-Emitting Diodes (OLEDs). jksus.org
Oxazole derivatives have been investigated as electron-transport materials (ETMs) and as emissive components in OLEDs. jksus.orgnih.gov For example, certain oxazole-based fluorophores exhibit efficient emission in the deep-blue spectral range, a critical component for full-color displays and white lighting. spiedigitallibrary.org A study on (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) suggested it could be a good electron transport contender due to its small electron reorganization energy. jksus.org
Recently, novel dual-core structures incorporating an oxazole derivative have been developed as high-efficiency deep-blue emitters. nih.gov A material named TPO-AP, where an oxazole moiety is attached to a pyrene-anthracene dual core, achieved an external quantum efficiency of 4.26% in a non-doped OLED device, emitting deep-blue light. nih.gov These findings highlight the potential of designing and synthesizing new 1,2-oxazole derivatives for advanced materials applications.
Future Research Directions in 4 Bromo 5 Methoxy 1,2 Oxazole Chemistry
Development of Novel and Sustainable Synthetic Routes for Substituted 1,2-Oxazoles
The synthesis of substituted oxazoles has traditionally relied on methods like the Robinson-Gabriel and Fischer syntheses. tandfonline.com However, modern organic synthesis is increasingly driven by the principles of green chemistry, demanding more efficient, atom-economical, and environmentally benign methodologies. ijpsonline.com Future research on 4-Bromo-5-methoxy-1,2-oxazole should prioritize the development of such sustainable synthetic pathways.
Current research into the synthesis of related heterocyclic systems highlights several promising avenues. rsc.orgorganic-chemistry.org Photoredox catalysis, for instance, has emerged as a powerful tool for constructing C-C and C-heteroatom bonds under mild conditions, often using visible light as a renewable energy source. organic-chemistry.orgacs.org The application of CO2/photoredox co-catalyzed tandem oxidative cyclization of materials like α-bromo ketones and amines presents a sustainable, transition-metal-free route to substituted oxazoles. organic-chemistry.org Additionally, microwave-assisted organic synthesis (MAOS) and continuous flow processes offer significant advantages in terms of reduced reaction times, improved yields, and enhanced safety, particularly for the synthesis of potentially energetic molecules. beilstein-journals.orgvulcanchem.com The use of biocatalysts, such as natural clays (B1170129), has also been shown to be effective for producing disubstituted oxazoles under green conditions. tandfonline.com
Future work should aim to adapt these modern techniques for the efficient and regioselective synthesis of this compound and its derivatives. This would involve moving away from classical multi-step syntheses that often require harsh reagents and generate significant waste.
Table 1: Promising Sustainable Synthetic Strategies for Substituted 1,2-Oxazoles
| Synthetic Strategy | Key Advantages | Potential Application for this compound | Relevant Findings |
|---|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, use of visible light, high functional group tolerance. | Development of a direct C-H bromination/methoxylation sequence on a pre-formed oxazole (B20620) ring. | Enables sustainable synthesis of substituted oxazoles from α-bromo ketones and amines without transition metals. organic-chemistry.org |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields and purity. | Acceleration of cyclization steps to form the 1,2-oxazole ring, potentially from α-haloketone precursors. vulcanchem.com | Efficient synthesis of 2,4-disubstituted oxazoles has been demonstrated under microwave irradiation. tandfonline.com |
| Continuous Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability. | Safe and efficient synthesis of key intermediates or the final target compound, minimizing handling of hazardous reagents. | A three-step continuous-flow process has been developed for producing 2-(azidomethyl)oxazoles. beilstein-journals.org |
| Biocatalysis | Use of renewable catalysts, mild conditions, high selectivity. | Enantioselective synthesis of chiral 1,2-oxazole derivatives. | Natural clays have been used as biocatalysts for the green synthesis of novel oxazoles. tandfonline.com |
| Metal-Free Cyclization | Avoids use of toxic and expensive transition metals, simplifies purification. | Tandem oxidative cyclization reactions from readily available starting materials. | A metal-free strategy for C-O bond cleavage has been developed for synthesizing substituted oxazoles. rsc.org |
In-depth Mechanistic Understanding of Complex Reactions Involving this compound
The synthetic utility of this compound is intrinsically linked to the reactivity of its functional groups. The bromine atom at the C4 position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, which are fundamental for constructing more complex molecular architectures. vulcanchem.comresearchgate.net The methoxy (B1213986) group, being electron-donating, influences the electronic properties and regioselectivity of these reactions.
A key area for future research is the detailed mechanistic investigation of reactions involving this specific scaffold. While general mechanisms for cross-coupling reactions on halo-heterocycles are well-established, the interplay between the bromine substituent, the methoxy group, and the 1,2-oxazole ring system warrants specific study. For example, understanding the kinetics and thermodynamics of oxidative addition of palladium catalysts to the C-Br bond is crucial for optimizing reaction conditions.
Furthermore, the "halogen dance" reaction, a base-mediated halogen migration, has been reported for bromo- and iodooxazoles and represents a fascinating area for mechanistic exploration. thieme-connect.comresearchgate.netresearchgate.net Investigating whether this compound can undergo such rearrangements could open new synthetic pathways to otherwise inaccessible isomers. Mechanistic studies combining experimental approaches (e.g., kinetic analysis, isotopic labeling) with computational modeling will be essential to fully elucidate the reaction pathways and intermediates. researchgate.netudayton.edu
Table 2: Potential Reactions and Mechanistic Research Focus for this compound
| Reaction Type | Reagents/Conditions | Mechanistic Questions to Investigate | Potential Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base. | Role of the methoxy group on the rate of oxidative addition; stability of the oxazole ring under reaction conditions. | Formation of 4-aryl-5-methoxy-1,2-oxazoles. tandfonline.comvulcanchem.com |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base. | Influence of ligand choice on catalytic cycle efficiency; potential for competing side reactions. | Synthesis of 4-alkynyl-5-methoxy-1,2-oxazoles. vulcanchem.com |
| Nucleophilic Aromatic Substitution (SNA) | Strong nucleophiles (e.g., alkoxides, amines). | Activation barrier for substitution; regioselectivity and influence of the methoxy group on the reaction rate. | Direct replacement of the bromine atom with other functional groups. vulcanchem.com |
| Halogen Dance Reaction | Strong base (e.g., LDA). | Possibility and mechanism of bromine migration; identification of key intermediates and elucidation of the reaction cascade. | Access to isomeric brominated methoxy-oxazoles. thieme-connect.comresearchgate.net |
| Lithiation/Bromine-Metal Exchange | Organolithium reagents (e.g., n-BuLi). | Stability of the resulting lithiated oxazole; potential for ring-opening side reactions. | Generation of a C4-lithiated intermediate for subsequent reaction with various electrophiles. |
Advanced Computational Modeling for Structure-Reactivity Relationships of Brominated Methoxy-Oxazoles
Computational chemistry provides a powerful lens for predicting and understanding the behavior of molecules, complementing experimental findings. For the this compound system, advanced computational modeling is a crucial future research direction for establishing clear structure-reactivity relationships.
Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, including frontier molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and bond dissociation energies. researchgate.netmdpi.com These calculations can predict the most likely sites for electrophilic or nucleophilic attack and rationalize the regioselectivity observed in chemical reactions. For instance, Fukui indices can be calculated to predict the reactivity of different atoms in the ring toward various reagents. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are also vital, particularly if this scaffold is explored for biological or materials applications. researchgate.netacs.orgresearchgate.net By correlating computed molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties) with observed activity or properties, predictive models can be built. researchgate.net These models can guide the rational design of new derivatives with enhanced performance, be it improved binding affinity to a biological target or optimized electronic properties for an organic semiconductor. researchgate.net Molecular dynamics simulations can further provide insights into the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules. researchgate.net
Table 3: Computational Methods and Their Application to Brominated Methoxy-Oxazoles | Computational Method | Information Gained | Relevance to this compound | | :--- | :--- | :--- | :--- | | Density Functional Theory (DFT) | Electronic structure, orbital energies, reaction transition states, vibrational frequencies. | Predict reactivity, regioselectivity, and reaction mechanisms; interpret spectroscopic data. mdpi.com | | Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra. | Predict optical properties for applications in materials science (e.g., dyes, probes). | | Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Guide the design of new analogues with potentially enhanced therapeutic properties. researchgate.netacs.org | | Intrinsic Reaction Coordinate (IRC) | Mapping of reaction pathways from transition state to products/reactants. | Confirm the nature of calculated transition states and provide a detailed picture of the reaction mechanism. mdpi.com | | Molecular Dynamics (MD) Simulation | Conformational analysis, solvation effects, binding dynamics with receptors. | Understand how the molecule behaves in a biological environment and predict its binding modes. researchgate.net |
Expanding the Synthetic Utility of this compound as a Building Block in Complex Molecule Synthesis
The true value of a chemical scaffold like this compound lies in its utility as a building block for the synthesis of more complex and functional molecules. chemrxiv.org Halogenated oxazoles are recognized as versatile intermediates in drug discovery and natural product synthesis. vulcanchem.comresearchgate.net The bromine atom serves as a synthetic handle for introducing molecular diversity through cross-coupling reactions, while the methoxy group can influence the molecule's conformation and biological activity.
Future research should focus on demonstrating the practical utility of this compound in target-oriented synthesis. This could involve incorporating the brominated methoxy-oxazole core into analogues of known biologically active natural products. The oxazole ring is a common motif in marine natural products and other compounds with interesting biological profiles, including antimicrobial and cytotoxic activities. beilstein-journals.orgchemrxiv.org
The development of a library of derivatives through parallel synthesis, leveraging the reactivity of the C-Br bond, would be a strategic approach. This would allow for the rapid exploration of the chemical space around the this compound core and facilitate the identification of new compounds with valuable properties for medicinal chemistry or materials science. The introduction of aryl, heteroaryl, alkynyl, and other functional groups at the C4 position could lead to novel structures with unique biological or photophysical properties. vulcanchem.com
Table 4: Potential Applications of this compound as a Synthetic Building Block
| Target Molecule Class | Synthetic Strategy | Potential Significance |
|---|---|---|
| Natural Product Analogues | Suzuki or Stille coupling to append complex side chains. | The oxazole moiety is present in many bioactive natural products; new analogues could have improved properties. chemrxiv.org |
| Novel Pharmaceutical Scaffolds | Combinatorial library synthesis via parallel cross-coupling reactions. | Exploration of new chemical space for drug discovery programs (e.g., kinase inhibitors, antibacterial agents). tandfonline.com |
| Fluorescent Probes | Sonogashira or Heck coupling with fluorogenic moieties. | Development of new tools for biological imaging and diagnostics. |
| Organic Electronic Materials | Synthesis of extended π-conjugated systems via iterative cross-coupling. | Creation of novel organic semiconductors or light-emitting materials with tailored properties. |
| Agrochemicals | Modification of the core structure to mimic existing herbicides or fungicides. | The isoxazole (B147169) ring is a known toxophore in certain agrochemicals. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
